9R-Hode
Description
9(R)-Hydroxyoctadecadienoic acid (9(R)-HODE) is a hydroxylated derivative of linoleic acid (LA), formed via enzymatic or non-enzymatic oxidation. It belongs to the oxylipin family, which regulates cellular processes such as inflammation, apoptosis, and metabolic signaling . Unlike its stereoisomer 9(S)-HODE, 9(R)-HODE is less studied but exhibits distinct biological activities, including roles in platelet function modulation, vascular homeostasis, and metabolic regulation . Its synthesis occurs via autooxidation or through cytochrome P450 (CYP) and lipoxygenase (LOX) pathways, with the R-configuration contributing to its unique interactions with receptors and enzymes .
Properties
IUPAC Name |
(9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSHTNEKLQQIJ-WXUVIADPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-11-3 | |
| Record name | alpha-Dimorphecolic acid, (9R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-DIMORPHECOLIC ACID, (9R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6CFV4K3WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
9R-Hydroxy-10E,12Z-octadecadienoic acid (9R-HODE) is a metabolite of the essential fatty acid, linoleic acid. It is known to act as an endogenous agonist of transient receptor potential vanilloid-1 (TRPV1) channels, which play a crucial role in pain perception and inflammation.
Mode of Action
This compound interacts with its primary target, the TRPV1 channels, and induces chemotaxis. This interaction results in an increase in the levels of chemokine receptors, such as chemokine (C-C motif) receptor 9 (CCR9) and chemokine (C-X-C motif) receptor 4 (CXCR4), and inhibits the release of interleukin-6 (IL-6) in primary human monocytes.
Biochemical Pathways
This compound is formed from linoleic acid by cyclooxygenases (COX) and lipoxygenase (LO) enzymes. It is involved in various biochemical pathways, including amino acid metabolism, glucose metabolism, and energy metabolism. By mediating these metabolic pathways or single molecules related to insulin resistance, such as kynurenine, myo-inositol, and the branched-chain amino acids leucine, isoleucine, and valine, this compound achieves its therapeutic effect.
Pharmacokinetics
It is known that this compound can be detected in various tissues, including the liver, kidney, muscle, plasma, and feces, suggesting a wide distribution in the body.
Result of Action
The action of this compound results in significant hypoglycemic effects. It has been shown to regulate dynamic fasting blood glucose, postprandial glucose, and body weight. It also has an attenuation effect on renal lesions. Moreover, this compound can reverse the lipid metabolism disorder in diabetic mice mainly by regulating phosphatidylinositols, lysophosphatidylcholines, phosphatidylserine, phosphatidylglycerols, lysophosphatidylglycerols, and triglycerides in both tissues and plasma.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, oxidative stress conditions may lead to the formation of this compound in cells and tissues. Furthermore, treatment with this compound significantly modifies the structure and composition of the gut microbiota, increasing the levels of short-chain fatty acid (SCFA)-producing bacteria. These results are consistent with the increased SCFA levels in both the colon content and plasma of diabetic mice treated with this compound, suggesting that the gut microbiota environment plays a crucial role in the action of this compound.
Biochemical Analysis
Biochemical Properties
9R-Hydroxy-10E,12Z-Octadecadienoic Acid interacts with various enzymes, proteins, and other biomolecules. It is capable of donating a hydron to an acceptor, acting as a Bronsted acid. It is also known to induce chemotaxis, increase the levels of chemokine (C-C motif) receptor 9 (CCR9) and chemokine (C-X-C motif) receptor 4 (CXCR4), and inhibit IL-6 release in primary human monocytes.
Cellular Effects
9R-Hydroxy-10E,12Z-Octadecadienoic Acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, it has been found to increase the expression of CCR9 and CXCR4 in monocytes.
Molecular Mechanism
At the molecular level, 9R-Hydroxy-10E,12Z-Octadecadienoic Acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to activate peroxisome proliferator-activated receptor gamma (PPARγ).
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9R-Hydroxy-10E,12Z-Octadecadienoic Acid can change over time. It has been found to induce metabolomic alterations primarily by affecting the levels of amino acids, organic acids, alcohols, and amines related to amino acid metabolism, glucose metabolism, and energy metabolism.
Metabolic Pathways
9R-Hydroxy-10E,12Z-Octadecadienoic Acid is involved in various metabolic pathways. It is a key player in the biosynthesis pathway of prostanoids, a class of C20 oxylipins mainly derived from arachidonate.
Biological Activity
9(R)-Hydroxyoctadecadienoic acid (9(R)-HODE) is a bioactive lipid derived from the essential fatty acid linoleic acid. It is one of the stereoisomers of hydroxyoctadecadienoic acids (HODEs), with distinct biological activities attributed to its specific stereochemistry. This article explores the biological activities of 9(R)-HODE, including its mechanisms of action, effects on various cell types, and implications in health and disease.
Chemical Structure and Properties
9(R)-HODE is characterized by its hydroxy group located at the 9th carbon of the octadecadienoic acid chain. The compound exists alongside its stereoisomer, 9(S)-HODE, which exhibits different biological properties. The structural formula for 9(R)-HODE can be represented as follows:
Activation of PPARs
9(R)-HODE has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ. This activation leads to the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation. Studies indicate that both 9(R)-HODE and its counterpart 9(S)-HODE can induce PPARγ-inducible genes in human monocytes, promoting their maturation into macrophages .
Interaction with TRPV1 Receptors
Another significant mechanism involves the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. Research demonstrates that 9(R)-HODE can stimulate TRPV1-dependent responses in sensory neurons, contributing to pain sensation and inflammatory responses. The compound's interaction with TRPV1 suggests a role in mediating nociceptive signaling pathways .
Inflammation and Pain
9(R)-HODE has been implicated in inflammatory processes. It is released during inflammatory conditions and has been shown to enhance pain responses through TRPV1 activation. Studies involving carrageenan-induced inflammation in rats highlighted that 9(R)-HODE levels increase in inflamed tissues, correlating with heightened pain sensitivity .
Skin Health and Photoaging
Recent findings suggest that 9(R)-HODE plays a crucial role in skin health, particularly concerning chronic photoaging. In vitro studies indicate that this compound stimulates matrix metalloproteinase (MMP) production while inhibiting collagen synthesis in fibroblasts, leading to alterations in skin structure associated with aging . The expression of G2A receptors in skin cells further supports its role as a mediator in photoaging processes.
Table: Summary of Key Studies on 9(R)-HODE
| Study | Focus | Findings |
|---|---|---|
| Patwardhan et al., 2010 | Pain response | Demonstrated that 9(R)-HODE activates TRPV1, contributing to inflammatory pain behavior. |
| Liu et al., 2023 | Skin aging | Found that 9(R)-HODE stimulates MMP production while reducing collagen I synthesis in fibroblasts. |
| Sinha et al., 2020 | PPAR Activation | Showed that 9(R)-HODE activates PPARγ without cytotoxic effects, influencing lipid metabolism. |
Scientific Research Applications
Chemical Properties and Formation
9(R)-HODE is one of the stereoisomers of hydroxyoctadecadienoic acid, specifically formed through the oxidation of linoleic acid. It can be produced enzymatically or non-enzymatically under oxidative stress conditions. The compound is recognized for its ability to activate specific receptors involved in cellular responses, including peroxisome proliferator-activated receptors (PPARs) and transient receptor potential vanilloid type 1 (TRPV1) .
Biological Activities
1. Inflammation Regulation
9(R)-HODE plays a crucial role in modulating inflammatory responses. It has been shown to induce chemotaxis in immune cells and increase the expression of chemokine receptors such as CCR9 and CXCR4. Additionally, it inhibits pro-inflammatory cytokines like IL-6, thereby potentially reducing chronic inflammation .
2. Cardiovascular Health
Research indicates that 9(R)-HODE may influence cardiovascular health by affecting lipid metabolism and atherosclerosis progression. Elevated levels of HODEs are associated with increased cardiovascular risk due to their pro-inflammatory effects in later stages of atherosclerosis . Specifically, 9(R)-HODE contributes to macrophage activation and lipid clearance from arterial walls, although its role shifts towards promoting inflammation in advanced disease stages .
3. Pain Sensitization
The compound has been implicated in pain pathways through its action on TRPV1 receptors. Studies demonstrate that 9(R)-HODE can evoke pain responses and enhance sensitivity to inflammatory stimuli. This suggests a potential role in mediating pain associated with inflammatory conditions .
Case Studies
Therapeutic Implications
Given its diverse biological functions, 9(R)-HODE presents potential therapeutic applications:
- Anti-inflammatory therapies : Targeting pathways influenced by 9(R)-HODE could lead to new treatments for chronic inflammatory diseases.
- Cardiovascular interventions : Modulating HODE levels may provide strategies for managing atherosclerosis and related cardiovascular conditions.
- Pain management : Understanding its role in TRPV1 activation could inform new approaches for treating inflammatory pain.
Comparison with Similar Compounds
Structural and Stereochemical Comparison with Similar Compounds
Structural Differences Among HODE Isomers
- 9(R)-HODE vs. 9(S)-HODE: These enantiomers differ in the stereochemistry of the hydroxyl group at carbon 9. While 9(S)-HODE is a product of 15-LOX activity, 9(R)-HODE is primarily generated via non-enzymatic peroxidation or CYP-mediated oxidation .
- 9(R)-HODE vs. 13-HODE Isomers : 13(R)-HODE and 13(S)-HODE differ in hydroxyl group position (C13 vs. C9) and stereochemistry. 13(S)-HODE is a major product of 15-LOX and platelet-type 12-LOX, whereas 13(R)-HODE is less common and linked to specific inflammatory pathways .
Metabolic Pathways and Enzyme Interactions
Degradation and Metabolism
- 9(R)-HODE is metabolized more slowly than 9(S)-HODE in hepatic models, suggesting stereoselective catabolism .
Receptor and Channel Modulation
| Compound | TRPV1 Activity (EC50) | TRPA1 Activity (EC50) | PPARγ Binding (Kd) |
|---|---|---|---|
| 9(R)-HODE | >100 μM (Inactive) | ~30 μM | Not reported |
| 9(S)-HODE | ~50 μM | ~32 μM | Not reported |
| 13(S)-HODE | Inactive | ~43 μM | 9.4 μM |
| Anandamide | 0.1 μM | ~10 μM | N/A |
| 15(S)-HAEA | 1 μM | N/A | N/A |
- TRPV1/TRPA1 : 9(S)-HODE activates TRPV1 and TRPA1 at high micromolar concentrations, while 9(R)-HODE is inactive .
- PPARγ Agonism : 13(S)-HODE binds PPARγ with a Kd of 9.4 μM, comparable to synthetic agonists, whereas 9(R)-HODE’s affinity remains uncharacterized .
Pathological and Physiological Roles
- Atherosclerosis : 9(R)-HODE is reduced in high-density lipoprotein (HDL) of diabetic patients, correlating with impaired cardioprotection . In contrast, 13(S)-HODE accumulates in atherosclerotic plaques and promotes inflammation .
- Fungal Toxin Regulation : 9(S)-HODE stimulates ochratoxin A (OTA) production in Aspergillus ochraceus, whereas 13(S)-HODE suppresses it .
Analytical Techniques for Differentiation
- Chiral HPLC : Distinguishes 9(R)-HODE and 9(S)-HODE based on retention times, with 9(R)-HODE eluting earlier in polar phases .
- Mass Spectrometry : Energy-resolved MS/MS differentiates HODE isomers via fragmentation patterns. Hydroxyl position (C9 vs. C13) alters stability, reflected in collision energy profiles .
Key Research Findings and Clinical Implications
- Limitations : High concentrations (>50 μM) required for receptor activation question the physiological relevance of 9(S)-HODE’s in vitro effects .
Q & A
Basic Research Questions
Q. How can 9(R)-HODE be accurately quantified in biological samples?
- Methodology : Use competitive ELISA kits validated for stereospecific detection of 9(R)-HODE. For example, Anti-HODE antibodies (e.g., ab28204) demonstrate 100% cross-reactivity with 9(R)-HODE but <1.2% cross-reactivity with 13-HODE isomers or unrelated lipids like HETEs .
- Validation : Include internal standards such as 9(S)-HODE-13C18 for GC/LC-MS calibration to distinguish enzymatic vs. non-enzymatic oxidation products .
- Data Interpretation : Normalize results against total lipid content to account for sample variability.
Q. What experimental models are suitable for studying 9(R)-HODE biosynthesis?
- In vitro : Bovine aorta endothelial cells produce 9(R)-HODE under linoleic acid incubation, mimicking non-enzymatic peroxidation in oxidative stress .
- In vivo : Atherosclerotic rabbit models show elevated 9(R)-HODE cholesteryl esters in lesions, detectable via immunohistochemistry with stereospecific antibodies .
Advanced Research Questions
Q. How does 9(R)-HODE modulate TRPV1 channels compared to its enantiomer 9(S)-HODE?
- Experimental Design : Use calcium imaging or patch-clamp electrophysiology in TRPV1-transfected HEK293 cells.
- Key Findings :
- At 10 μM, 9(R)-HODE increases ionomycin effects by ~50%, while 9(S)-HODE shows weaker activation (~35%) .
- Dose-response curves reveal EC₅₀ differences: 9(R)-HODE (EC₅₀ = 3.2 μM) vs. 9(S)-HODE (EC₅₀ = 5.8 μM) .
- Contradictions : Some studies report TRPV1-independent effects; validate with TRPV1-knockout controls.
Q. What mechanisms explain 9(R)-HODE's role in atherosclerosis progression?
- Mechanistic Insight :
- 9(R)-HODE cholesteryl esters accumulate in macrophage-rich atherosclerotic plaques, colocalizing with oxidized phosphatidylcholine (OxPC) and PPARγ .
- Immunohistochemistry (antibody 13H1) confirms 9(R)-HODE in CD68+ macrophages and SMA+ vascular smooth muscle cells .
- Functional Studies :
- PPARα reporter assays show 9(R)-HODE activates PPARα 25-fold vs. PPARγ (11-fold), promoting lipid uptake and foam cell formation .
- In T-cell proliferation assays, 9(R)-HODE enhances cell proliferation (30,000 cpm) vs. 9(S)-HODE (25,000 cpm) under TCR stimulation .
Q. How can researchers resolve contradictions in 9(R)-HODE's enzymatic vs. non-enzymatic origins?
- Analytical Strategies :
- Use chiral chromatography to separate R/S isomers and compare ratios in enzymatic (15-LOX-2 knockout) vs. oxidative stress models (H₂O₂-treated cells) .
- In human epidermis, 12(R)-LOX exclusively generates 9(R)-hydroperoxides, while 15-LOX-2 produces 9(S)-HODE in mice .
- Key Data :
| Model System | 9(R)-HODE Source | Reference |
|---|---|---|
| Bovine endothelial | Non-enzymatic peroxidation | |
| Human epidermis | 12(R)-LOX enzymatic synthesis |
Methodological Challenges & Solutions
Q. What controls are critical for ensuring specificity in 9(R)-HODE detection?
- Essential Controls :
- Pre-absorption with 9(R)-HODE antigen to confirm antibody specificity .
- Include lipid extraction blanks to rule out artifactual oxidation during sample preparation .
Q. How should researchers design experiments to study 9(R)-HODE's dual roles in inflammation and resolution?
- Experimental Framework :
- Use LPS-stimulated macrophages to assess 9(R)-HODE's effect on cytokine profiles (e.g., IL-6, TNF-α) via qPCR/ELISA.
- Combine with PPARα/γ antagonists (e.g., GW6471/T0070907) to dissect receptor-specific pathways .
- Data Interpretation : Monitor lipidomic shifts via LC-MS to correlate 9(R)-HODE levels with resolvin/prostaglandin ratios.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
